molecular formula C58H96O21 B015209 Isoapoptolidin CAS No. 476647-30-0

Isoapoptolidin

Cat. No. B015209
CAS RN: 476647-30-0
M. Wt: 1129.4 g/mol
InChI Key: BGIXVQPJBLGABA-UHFFFAOYSA-N
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Description

Isoapoptolidin (also known as isoapoptolidine) is a naturally occurring molecule that has been studied for its potential use in laboratory experiments and scientific research. It is a non-toxic, non-mutagenic, and non-irritant molecule that is soluble in water and has a low molecular weight. This compound has been studied for its ability to induce apoptosis, or programmed cell death, in certain cells and tissues. It has also been investigated for its potential use in the treatment of certain diseases, including cancer and autoimmune disorders.

Mechanism of Action

Target of Action

Isoapoptolidin, a derivative of the apoptolidin family of glycomacrolides, primarily targets the F1 subcomplex of mitochondrial ATP synthase . ATP synthase plays a crucial role in cellular energy production, making it a significant target for isopoptolidin.

Mode of Action

This compound interacts with its target, the F1 subcomplex of mitochondrial ATP synthase, by inhibiting its function . This inhibition is achieved through a unique mode of action, where isopoptolidin binds to the ATP synthase, thereby preventing the synthesis of ATP . It’s important to note that isopoptolidin’s ability to inhibit mitochondrial f0f1-atpase is over 10-fold less than that of apoptolidin .

Biochemical Pathways

The primary biochemical pathway affected by isopoptolidin is the oxidative phosphorylation pathway . By inhibiting ATP synthase, isopoptolidin disrupts this pathway, leading to a decrease in ATP production. This disruption can have downstream effects on various cellular processes that rely on ATP for energy.

Pharmacokinetics

It’s known that isopoptolidin and apoptolidin can equilibrate in water within hours . This suggests that the compound may have a relatively short half-life in biological systems, which could impact its bioavailability.

Result of Action

The inhibition of ATP synthase by isopoptolidin leads to a decrease in ATP production, which can induce apoptosis in transformed cell lines . This selective cytotoxicity towards oncogene-transformed cells makes isopoptolidin a promising therapeutic lead for cancer treatment .

Action Environment

The action of isopoptolidin can be influenced by various environmental factors. For instance, the rate of isomerization of isopoptolidin was measured under biologically relevant conditions and found to approach equilibrium within the time frame of most cell-based assays . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions of the cellular environment.

Safety and Hazards

The safety data sheet for isoapoptolidin advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIXVQPJBLGABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H96O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849557
Record name PUBCHEM_71433817
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1129.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476647-30-0
Record name PUBCHEM_71433817
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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